molecular formula C19H30N2O2 B131319 Ebalzotan CAS No. 149494-37-1

Ebalzotan

Cat. No.: B131319
CAS No.: 149494-37-1
M. Wt: 318.5 g/mol
InChI Key: UEAKCKJAKUFIQP-OAHLLOKOSA-N
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Description

Ebalzotan is a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor. It was initially developed by AstraZeneca for the treatment of depression and anxiety. due to undesirable side effects observed during phase I clinical trials, its development was discontinued .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ebalzotan involves the stereoselective multienzymatic cascade reduction of α,β-unsaturated aldehydes or ketones to yield the saturated primary or secondary alcohol. This process employs a combination of an ene-reductase and an alcohol dehydrogenase, achieving high yields and enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its discontinued status. the general approach would likely involve large-scale application of the aforementioned synthetic route, optimizing reaction conditions for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

Ebalzotan primarily undergoes:

    Reduction: The key step in its synthesis involves the reduction of α,β-unsaturated aldehydes or ketones.

    Substitution: Potential substitution reactions could occur at the amine or carboxamide functional groups.

Common Reagents and Conditions

    Reduction: Ene-reductase and alcohol dehydrogenase are used as biocatalysts.

    Substitution: Common reagents could include halogenating agents or nucleophiles for substitution reactions.

Major Products

The major product from the reduction reaction is the saturated alcohol derivative of the starting α,β-unsaturated aldehyde or ketone .

Scientific Research Applications

Ebalzotan has been used in scientific research primarily to study its effects on serotonin receptors. Its applications include:

Mechanism of Action

Ebalzotan exerts its effects by selectively agonizing the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By activating this receptor, this compound modulates the release of serotonin, leading to its potential antidepressant and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its specific stereoselective synthesis and its selective targeting of the 5-HT1A receptor. Despite its discontinuation, it remains a valuable compound for research into serotonin receptor agonists and their potential therapeutic applications .

Properties

CAS No.

149494-37-1

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

(3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1

InChI Key

UEAKCKJAKUFIQP-OAHLLOKOSA-N

SMILES

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

Isomeric SMILES

CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

Canonical SMILES

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

Synonyms

Ebalzotan

Origin of Product

United States

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